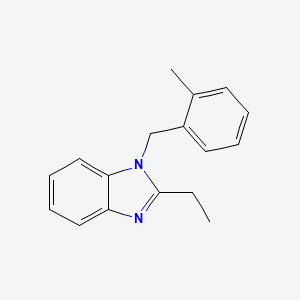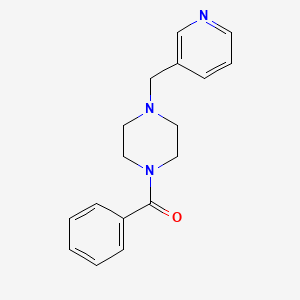![molecular formula C20H16N2O B5695368 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as MIQ, is a synthetic compound that has been widely studied for its potential use in scientific research. MIQ belongs to the class of imidazoisoquinoline compounds and has been found to have promising applications in various fields, including medicine, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is not fully understood. However, it has been suggested that 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone may interact with various cellular targets, including protein kinases and DNA, leading to changes in cell signaling and gene expression. 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has also been found to modulate the activity of various ion channels, including potassium channels, which are involved in the regulation of cellular excitability.
Biochemical and Physiological Effects
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, leading to changes in cell signaling and gene expression. 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to modulate the activity of various ion channels, including potassium channels, leading to changes in cellular excitability.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has also been found to exhibit a range of biological activities, making it a promising candidate for further study. However, there are also limitations to the use of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone in lab experiments. 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. Additionally, the mechanism of action of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone. One area of interest is the development of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the elucidation of the mechanism of action of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, which can provide insights into its biological activity and potential therapeutic applications. Additionally, the development of new synthetic methods for the production of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone and related compounds can facilitate further research in this field.
Synthesemethoden
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with 4-methylbenzylamine, followed by cyclization and reduction steps. The final product is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13-7-9-16(10-8-13)18-19(14(2)23)22-12-11-15-5-3-4-6-17(15)20(22)21-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLMCBVFMLGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)


![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N-isopropyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695334.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)

